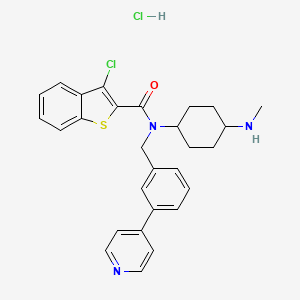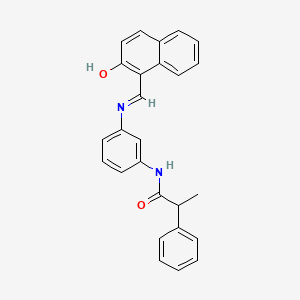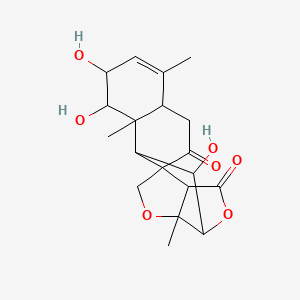
SBP-0636457
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SBP-0636457 is a SMAC mimetic. SMAC mimetics are a new class of targeted drugs being developed for the treatment of solid tumours and hematologic cancers. SMAC mimetics specifically induce apoptotic cancer cell death and block pro-survival signalling in cancer cells. SBI-0636457 has demonstrated potent cell-killing effects in several subtypes of breast, ovarian, and prostate cancer cell lines but only when the DR ligand TRAIL or another such apoptosis inducer is co-administered. Furthermore, SBI-0636457 administered as a single agent exhibited no toxicity to normal human fibroblasts.
Aplicaciones Científicas De Investigación
1. Managing Design Spaces in Science-Based Products
The development of science-based products, referred to as SBPs, involves exploring functional space, producing scientific knowledge about key phenomena related to the concept, and ensuring the manageability of the project. The notion of 'design space' is introduced as a collective working place where designers can act to learn about what they want to learn for their overall design process. This concept helps in managing the design of an SBP as a sequence of design spaces, mitigating the apparent unmanageability usually associated with projects involving functional and phenomenological exploration (Hatchuel, Masson, & Weil, 2005).
2. Science Business Parks (SBPs) and Economic Development
Science Business Parks (SBPs) are formulated and developed for economic development, with Research Triangle Park (RTP) in the USA being a noteworthy example. This park was planned by local government, industry, and academic leaders and has evolved over 50 years. The experience and strategies from RTP offer valuable insights for the development and success of SBPs in various regions, highlighting factors like research capability, visionary leadership, creative business models, and quality of life (Jong-in Choi & Hyun, 2010).
3. Work-Based Learning in Science Master Programs
The Science, Business, and Policy Program (SBP) at the University of Groningen represents a work-based learning approach for science master students, contrasting with research-oriented approaches. Alumni of the SBP program perceive they have developed strong skills in teamwork, multidisciplinary working, leadership, ethical thinking, and project work, and feel well-prepared for careers outside academia. This highlights the value of specific work-based learning in obtaining a high-quality science master level for various career ambitions (Grooters, Zaal, Ongena, & Gerkema, 2022).
4. SBPs in Soil Biodiversity and Ecosystem Function
The soil biodiversity programme (SBP) has explored the diversity and functions of soil microbes, linking microbial activity and diversity with functional roles in the cycling of plant-derived carbon through the soil food web. This research is crucial in understanding soil ecosystems and how agricultural practices or trophic manipulations impact soil biodiversity and community functioning (Griffiths, Bailey, McNamara, & Whiteley, 2006).
Propiedades
Número CAS |
1422180-49-1 |
|---|---|
Nombre del producto |
SBP-0636457 |
Fórmula molecular |
C25H36N4O4 |
Peso molecular |
456.59 |
Nombre IUPAC |
(4S,7S,9aS)-8,8-Dimethyl-4-((S)-2-(methylamino)propanamido)-5-oxo-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)octahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |
InChI |
InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21+/m0/s1 |
Clave InChI |
PBGOFGSVVXGJCA-KDJJVYBXSA-N |
SMILES |
O=C([C@@H]1C(C)(C)C[C@](N21)([H])OCC[C@H](NC([C@@H](NC)C)=O)C2=O)N[C@@H]3CCCC4=C3C=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SBP-0636457; SBP0636457; SBP 0636457 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




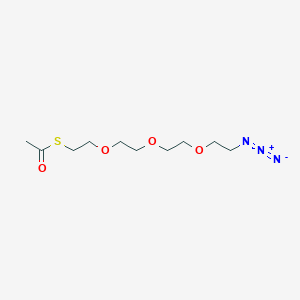
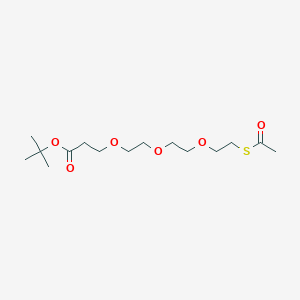



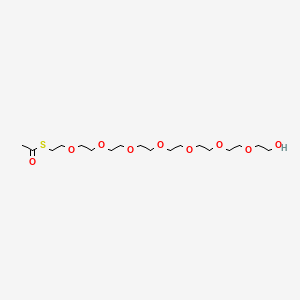
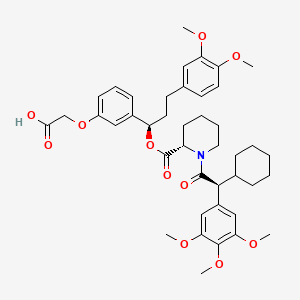
![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)
